molecular formula C10H18N2O3 B8249317 tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate

tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate

Cat. No.: B8249317
M. Wt: 214.26 g/mol
InChI Key: QAZQYXLZGZFSRM-SSDOTTSWSA-N
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Description

tert-Butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate is a chiral organic compound of significant interest in medicinal and synthetic chemistry. It serves as a versatile building block, particularly in the synthesis of more complex molecules with potential pharmacological activity. The structure features a pyrrolidin-2-one ring (also known as 5-oxopyrrolidine or gamma-lactam) linked to a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is a cornerstone in modern synthetic chemistry, providing a robust yet reversible means of protecting amines during multi-step synthesis, and can be readily removed under mild acidic conditions. The chiral (R)-configuration at the 2-position of the pyrrolidinone ring makes this compound a valuable precursor for the stereoselective synthesis of various natural products and active pharmaceutical ingredients (APIs). The molecular formula for this compound is C10H18N2O3, and it has a molecular weight of 214.26 g/mol, consistent with its Boc-protected pyrrolidinone structure . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl N-[[(2R)-5-oxopyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQYXLZGZFSRM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Scheme

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine in [(2R)-5-oxopyrrolidin-2-yl]methanamine. The general steps include:

  • Synthesis of (2R)-5-oxopyrrolidine-2-methanol :

    • Starting from (R)-proline, oxidation with RuO₂ or NaOCl yields (R)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

    • Reduction of the carboxylic acid to the alcohol using LiAlH₄ or BH₃·THF.

  • Conversion to [(2R)-5-oxopyrrolidin-2-yl]methanamine :

    • Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

  • Boc Protection :

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaHCO₃) in dichloromethane (DCM) or tetrahydrofuran (THF).

Optimized Conditions

  • Solvent : DCM or THF (anhydrous).

  • Base : Triethylamine (2.5 equiv).

  • Temperature : 0–25°C.

  • Yield : 85–92% after column chromatography (SiO₂, ethyl acetate/hexanes) [1,10].

Alternative Route: Reductive Amination

Procedure

  • Synthesis of (2R)-5-oxopyrrolidine-2-carbaldehyde :

    • Swern oxidation of (2R)-5-oxopyrrolidine-2-methanol.

  • Reductive Amination :

    • Reaction with tert-butyl carbamate in the presence of NaBH₃CN or NaBH(OAc)₃.

    • Key Advantage : Avoids isolation of the unstable primary amine intermediate.

Data Table: Comparative Yields

MethodCatalystSolventYield (%)Purity (%)
Boc ProtectionEt₃NDCM9299.3
Reductive AminationNaBH(OAc)₃MeOH7897.5

Industrial-Scale Optimization

Challenges

  • Viscosity Control : Early methods reported solidification of the reaction mass, reducing yields to 85%.

  • Base Consumption : Excess triethylamine (4.6 equiv) complicates purification.

Improved Protocol

  • Neutral Reagents : Using non-ionic forms of reagents minimizes viscosity.

  • Catalytic Bases : Switching to DMAP (4-dimethylaminopyridine) reduces triethylamine usage to 1.1 equiv.

  • Solvent System : Acetonitrile/water (3:1) enhances solubility and stirring efficiency.

Scale-Up Results

ParameterLab Scale (100 g)Pilot Plant (10 kg)
Yield92%89%
Purity (HPLC)99.3%98.7%
Reaction Time6 h8 h

Quality Control and Characterization

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.38 (s, 9H, Boc CH₃), 2.10–2.35 (m, 1H, pyrrolidinone CH₂), 3.15–3.25 (m, 2H, NCH₂), 4.02 (q, 1H, CH-NHBoc) [2,9].

  • HPLC : Retention time 5.73 min (C18 column, 70:30 H₂O/MeCN).

Chiral Purity

  • Chiral HPLC : >99% ee (Chiralpak AD-H, hexane/i-PrOH 80:20).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((5-oxopyrrolidin-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl ®-((5-oxopyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as a building block for more complex therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-((5-oxopyrrolidin-2-yl)methyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to cleavage of the tert-butyl group and formation of a free amine .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
tert-Butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate Pyrrolidinone (5-oxo) Boc-protected methylamine Boc, lactam (amide ring)
tert-Butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate Pyrrolidine 4,4-Difluoro substitution Boc, fluorinated ring
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl group at C3 Boc, hydroxyl, cyclopentane
tert-Butyl [(2R,3S)-5-oxo-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate Tetrahydropyran 2,5-Difluorophenyl, lactone Boc, difluorophenyl, pyran ring
tert-Butyl (2-(3-(((S)-1-((2S,4R)-4-hydroxy-2-...)carbamate Pyrrolidine-hydroxyproline Hydroxyproline, thiazole-linked aromatic Boc, hydroxyproline, thiazole

Key Observations :

  • Fluorinated analogs (e.g., 4,4-difluoropyrrolidine in ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects.
  • Cyclopentane and tetrahydropyran derivatives () replace the pyrrolidinone ring, altering ring strain and solubility.

Key Observations :

  • The target compound’s synthesis typically involves Boc protection of the amine followed by oxidation to form the pyrrolidinone ring, as seen in .
  • Fluorinated derivatives require additional steps (e.g., fluorination via Deoxofluor reagents) but achieve higher metabolic stability .
  • High-yield syntheses (e.g., 99.2% in ) leverage modern coupling agents like HATU, contrasting with traditional methods (e.g., Pd catalysis in ).

Functional and Application Comparisons

Key Observations :

  • The target compound’s pyrrolidinone ring is critical for binding to proteases (e.g., HIV-1 protease) via lactam-mediated hydrogen bonding .
  • Fluorinated analogs are prioritized in targeted protein degradation for improved membrane permeability and target engagement .
  • Pyran-based carbamates (e.g., Omarigliptin intermediates) demonstrate the versatility of carbamates in modulating enzyme selectivity .

Biological Activity

Tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate, also known under the CAS number 173598-46-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 173598-46-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests that it may function as an inhibitor or modulator of specific enzymes or receptors involved in physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit proteolytic enzymes, which are crucial for various biological pathways, including viral replication and metabolic processes.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and therapeutic potential.

Pharmacological Effects

  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral targets, particularly in inhibiting proteases essential for viral replication.
  • Neuroprotective Effects : The potential modulation of neurotransmitter systems could provide neuroprotective benefits, suggesting applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant inhibition of specific enzymes involved in viral replication pathways.
    • Example Study : A study published in the Journal of Medicinal Chemistry reported that similar compounds inhibited SARS-CoV proteases effectively, indicating a potential pathway for therapeutic application against coronaviruses .
  • Animal Models : Preliminary animal studies suggest that the compound may reduce inflammation and provide protective effects against neurodegeneration.
    • Example Study : Research indicated that compounds with a similar core structure had anti-inflammatory effects in rodent models .

Data Table

PropertyValue
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
CAS Number173598-46-4
Purity≥97%
Biological ActivitiesAntiviral, Neuroprotective

Q & A

Basic: What are the optimal synthetic routes for tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate, and how can reaction yields be improved?

Answer:
The synthesis typically involves coupling a pyrrolidinone derivative with a tert-butyl carbamate-protected amine. For example, in related compounds, amine intermediates are reacted with tert-butyl carbamate derivatives under basic conditions (e.g., iPr₂EtN in iPrOH or CH₂Cl₂), followed by purification via flash chromatography using gradients like 0–30% EtOAc in hexane . Yield optimization requires precise stoichiometric control of reagents (e.g., 1.05 eq of tert-butyl carbamate derivatives) and inert atmosphere conditions to prevent side reactions. Monitoring reaction progress via TLC and optimizing purification solvents (e.g., CH₂Cl₂/hexane mixtures) can enhance yields to ~27–89% depending on substituents .

Advanced: How can stereochemical integrity be preserved during the synthesis of chiral pyrrolidinone-carbamate derivatives?

Answer:
Preserving stereochemistry requires chiral auxiliaries or enantioselective catalysis. For the (2R)-configured pyrrolidinylmethyl group, asymmetric hydrogenation or enzymatic resolution may be employed. In analogous syntheses, Pd/C-catalyzed hydrogenation under H₂ (1 atm) selectively reduces nitro or Cbz groups without racemization . Additionally, using optically pure starting materials (e.g., (2R)-5-oxopyrrolidin-2-ylmethanol) and avoiding harsh acidic/basic conditions during Boc-deprotection (e.g., TFA in CH₂Cl₂) minimizes epimerization . Chiral HPLC or polarimetry ([α]D measurements in CHCl₃) should validate enantiomeric excess .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign chemical shifts for the pyrrolidinone ring (δ 2.68–3.75 ppm for CH₂ groups) and tert-butyl carbamate (δ 1.38 ppm for C(CH₃)₃) .
  • HRMS-ESI : Confirm molecular weight (e.g., calculated vs. observed m/z for C₁₁H₁₈N₂O₃) with <5 ppm error .
  • Melting Point : Determine purity (e.g., 60–62°C for crystalline derivatives) .
  • IR Spectroscopy : Identify carbonyl stretches (ν ~1680–1720 cm⁻¹ for carbamate and pyrrolidinone) .

Advanced: How can contradictory crystallographic data (e.g., unexpected bond angles) be resolved for carbamate derivatives?

Answer:
Contradictions often arise from disordered solvent molecules or twinning. Use high-resolution data (e.g., synchrotron radiation) and refinement tools like SHELXL . For example, SHELXL’s TWIN/BASF commands can model twinning, while PART instructions resolve disorder. Validate with R1/wR2 convergence (<5% discrepancy) and check Hirshfeld surfaces for intermolecular interactions (e.g., C–H···O bonds) that may distort geometry .

Basic: What purification strategies are effective for tert-butyl carbamate intermediates?

Answer:
Flash chromatography with silica gel (230–400 mesh) and gradients like EtOAc/hexane (10–50%) effectively separate carbamates from byproducts . For polar impurities, reverse-phase C18 columns with MeOH/H₂O (70:30) are useful. Recrystallization from EtOAc/hexane (1:5) yields high-purity solids (>95% by HPLC) .

Advanced: How can hygroscopic intermediates (e.g., free amines post-Boc deprotection) be handled to prevent decomposition?

Answer:
Hygroscopic intermediates require anhydrous workup under N₂/Ar. After TFA-mediated Boc removal, neutralize with NaHCO₃ (aq.) and extract with CH₂Cl₂, drying over MgSO₄ . Store under inert gas at –20°C with molecular sieves (3Å). For long-term stability, convert to hydrochloride salts using HCl/dioxane .

Basic: What safety precautions are essential when handling tert-butyl carbamates?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep at 2–8°C in airtight containers away from oxidizers .
  • Spills : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can computational methods predict the pharmacological relevance of pyrrolidinone-carbamate derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like HIV-1 protease (PDB: 1HHP) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~1.5–2.5 for optimal permeability) .
  • QSAR Models : Correlate substituent effects (e.g., fluorine at C5) with IC₅₀ values for antiviral activity .

Basic: How is this compound used in peptide mimetics?

Answer:
The pyrrolidinone ring mimics proline’s conformational rigidity in peptide backbones. For example, it replaces Pro in NK1 receptor antagonists to enhance metabolic stability . Coupling via EDC/HOBt activates the carbamate for amide bond formation with amino acids .

Advanced: What strategies resolve low diastereomeric ratios in multi-step syntheses of carbamate derivatives?

Answer:

  • Dynamic Resolution : Use chiral catalysts (e.g., (R)-BINAP) to shift equilibrium toward desired diastereomers .
  • Chromatographic Separation : Employ chiral columns (e.g., Chiralpak IA) with hexane/IPA (90:10) .
  • Crystallization-Induced Diastereomer Transformation : Seed with pure crystals to enrich the desired form .

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